Home > Products > Building Blocks P10251 > 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine - 881486-12-0

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

Catalog Number: EVT-443727
CAS Number: 881486-12-0
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine is a synthetic compound belonging to the phenethylamine class. It is a structural analog of p-methoxyamphetamine (PMA) []. Its primary role in scientific research is as a marker for clandestine production of PMA [].

Overview

1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine, also known as 4-Methoxyamphetamine, is an organic compound characterized by a methoxyphenyl group attached to a dimethylpropan-1-amine backbone. This compound exhibits significant interest in chemical and biological research due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure allows it to interact with biological systems, particularly as a selective serotonin releasing agent.

Source

This compound can be synthesized through various methods, as detailed in scientific literature. It is often used as a building block in organic synthesis and has applications in the development of pharmaceuticals and fine chemicals.

Classification

1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine is classified under the category of substituted amphetamines. It is recognized for its psychoactive properties and its role as a serotonin releasing agent, which makes it relevant in studies related to neuropharmacology.

Synthesis Analysis

Methods

The synthesis of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine can be achieved through several methods:

  1. Base-Catalyzed Condensation: One common approach involves the reaction of 4-methoxybenzaldehyde with acetone under base-catalyzed conditions. This process generates an intermediate that is subsequently transformed into the final product.
  2. Reduction Reactions: The compound can also be synthesized through reduction techniques involving corresponding ketones or aldehydes, yielding amines through reductive amination processes.
  3. Industrial Production: For large-scale synthesis, optimized reaction conditions are employed. Techniques such as continuous flow reactors and advanced catalytic systems are utilized to enhance yield and purity.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and the presence of catalysts to ensure high yields. Analytical techniques like NMR spectroscopy are employed to confirm the identity and purity of the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular formula for 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine is C12H17NOC_{12}H_{17}NO. The structure features a dimethylpropan-1-amine core with a para-methoxy substituent on the phenyl ring.

Data

The compound's structure can be represented using various notations:

  • SMILES: CC(C)C(C1=CC=C(C=C1)OC)=N(C)C
  • InChI: InChI=1S/C12H17NO/c1-8(2)12(13)9-6-4-5-7-10(9)14-3/h4-7,12H,8H2,1-3H3

These representations provide insight into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
  2. Reduction: It can undergo reduction reactions to yield alcohols or other amines.
  3. Substitution Reactions: The methoxy group may be substituted with other functional groups under specific conditions.

Technical Details

The reactivity of this compound allows for diverse synthetic pathways that can be exploited for further chemical transformations or derivatization.

Mechanism of Action

Process

The primary mechanism of action for 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine involves its interaction with neurotransmitter systems:

  1. Serotonin Transporter Targeting: The compound acts as a potent and selective serotonin releasing agent by targeting serotonin transporters.
  2. Alpha Receptors Interaction: It also interacts with alpha receptors, influencing neurotransmission and potentially affecting mood and behavior.

Data

Pharmacokinetic studies suggest that similar compounds exhibit good bioavailability, low clearance rates, and small volumes of distribution. Environmental factors such as pH and temperature may influence its stability and efficacy.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine include:

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for amines.

Chemical Properties

The chemical properties encompass:

  • Solubility: Soluble in organic solvents such as ethanol and methanol.
  • Stability: Stability may be affected by moisture and light exposure.

Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity .

Applications

Scientific Uses

1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine has several notable applications:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated for potential biological activities including antimicrobial properties.
  • Medicinal Chemistry: Explored for therapeutic potential in treating conditions such as allergies and inflammation.
Neuropharmacological Mechanisms of Action of 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine

Serotonergic Pathway Modulation: Role as a Selective Serotonin Releasing Agent

1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine (also known as 4-MDMPA) functions primarily as a serotonin-releasing agent (SRA) with secondary activity as a serotonin transporter (SERT) inhibitor. Its structural similarity to substituted amphetamines enables interaction with monoamine transporters, though it exhibits preferential affinity for serotonergic systems over dopamine or norepinephrine transporters [2]. The compound's para-methoxy substitution on the phenyl ring enhances serotonin receptor affinity and modulates SERT binding kinetics, as demonstrated in radioligand displacement assays where it inhibited [³H]serotonin uptake in rat synaptosomal preparations with IC₅₀ values in the low micromolar range [5].

Molecular docking studies suggest that 4-MDMPA occupies both the primary orthosteric binding site (S1) and secondary allosteric site (S2) of SERT, potentially stabilizing the transporter in an inward-facing conformation that prevents serotonin reuptake. This dual-site interaction is characteristic of arylalkylamine antidepressants but differs through its releasing activity, which involves transporter-mediated efflux rather than pure reuptake blockade [5]. The compound's N,2-dimethyl configuration sterically restricts metabolic deamination, prolonging serotonergic effects compared to non-methylated analogs.

Table 1: Molecular Identification of 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine

PropertyIdentifierSource
Systematic Name1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-aminePubChem CID 4750201
Alternative Names4-MDMPA; 1-(4-METHOXYPHENYL)-N,2-DIMETHYL-1-PROPANAMINE [9]
CAS Registry Numbers881486-12-0; 26070-48-4 [9] [10]
Molecular FormulaC₁₂H₁₉NOPubChem CID 244767
Molecular Weight193.29 g/mol [9]

Table 2: Serotonergic Activity Profile

Assay SystemTargetAffinity/EfficacyReference
Rat synaptosomal uptakeSERTIC₅₀ = 1.8 ± 0.3 µM [5]
HEK-293 transfected cells5-HT₂A receptorEC₅₀ = 0.42 µM [2]
Mouse brain homogenate5-HT₂C receptorKᵢ = 380 nM [2]
Serotonin release (in vitro)SERT-mediated efflux2.1-fold baseline [5]

Interaction with Alpha-Adrenergic Receptors: Implications for Neurotransmission Dynamics

Beyond serotonergic systems, 4-MDMPA demonstrates significant affinity for alpha-adrenergic receptors, particularly the α₂A subtype (Kᵢ ≈ 120 nM). This interaction modulates norepinephrine release through presynaptic autoreceptors, creating a complex interplay between serotonergic and noradrenergic neurotransmission [7]. Functional assays in isolated rat vas deferens demonstrate that 4-MDMPA attenuates clonidine-induced inhibition of electrically-evoked contractions at concentrations ≥1 µM, indicating antagonistic activity at α₂-adrenergic receptors.

The compound's N,N-dimethyl variant (structural isomer) exhibits approximately 3-fold greater α₂-adrenergic affinity than the N,2-dimethyl analog, highlighting the stereochemical sensitivity of adrenergic interactions [10]. This adrenergic activity potentially contributes to the anxiolytic-like effects observed in rodent models by modulating locus coeruleus noradrenergic neurons that project to limbic structures. Molecular dynamics simulations suggest that 4-MDMPA adopts a binding pose within the α₂A receptor orthosteric site that overlaps partially with yohimbine but lacks interactions with key aspartate residues required for full antagonism, explaining its partial agonist profile [7].

Comparative Analysis with Substituted Amphetamine Derivatives: Mechanistic Divergence and Convergence

Structurally classified as a substituted amphetamine, 4-MDMPA shares the core phenylisopropylamine backbone with compounds like DOM (2,5-dimethoxy-4-methylamphetamine) and DOI (2,5-dimethoxy-4-iodoamphetamine). However, its para-methoxy substitution pattern diverges from the 2,5-dimethoxy-4-substituted pattern characteristic of classical serotonergic psychedelics [2]. This positional isomerism significantly alters receptor engagement profiles: while DOI exhibits nanomolar affinity for 5-HT₂A receptors (Kᵢ = 1.2 nM), 4-MDMPA shows >200-fold lower affinity for this receptor, explaining its lack of hallucinogenic properties despite structural similarities [2] [10].

The compound's α-methyl group confers resistance to monoamine oxidase (MAO) metabolism but reduces dopamine transporter (DAT) affinity compared to amphetamine. Unlike typical amphetamines that induce hyperlocomotion via dopaminergic activation, 4-MDMPA produces dose-dependent suppression of locomotor activity in open-field tests, aligning with its predominant serotonergic activity [7]. Crucially, N-methylation differentiates it from primary amines like MDA (3,4-methylenedioxyamphetamine), reducing transporter-mediated release potency by approximately 60% while prolonging duration of action through slowed metabolism [2].

Table 3: Structural and Mechanistic Comparison with Amphetamine Derivatives

CompoundKey Structural FeaturesPrimary Mechanism5-HT Release Potency
4-MDMPAp-methoxy, N,2-dimethylSERT inhibition + SRAEC₅₀ = 0.8 µM
AmphetamineUnsubstituted phenyl ringDAT > NET substrateInactive
DOI2,5-dimethoxy-4-iodo5-HT₂A/2C agonistWeak releaser
MDA3,4-methylenedioxySRA > DRAEC₅₀ = 0.12 µM
Fenfluraminem-trifluoromethyl, N-ethylPotent SRAEC₅₀ = 0.05 µM

In Vivo Behavioral Correlates: Locomotor Activity and Anxiety-Like Phenotypes

In vivo characterization reveals that 4-MDMPA produces dose-dependent behavioral changes distinct from both stimulant amphetamines and classic serotonergic hallucinogens. Administered at 5-10 mg/kg (i.p.) in rodent models, it induces an initial 30-minute period of reduced locomotor activity followed by increased exploratory behavior without stereotypic movements. This biphasic profile aligns with its rapid brain penetration (Tₘₐₓ = 15 min) and metabolic conversion to active demethylated metabolites [7].

In the elevated plus maze, 4-MDMPA (2.5 mg/kg) increases open-arm time by 42% compared to controls, suggesting anxiolytic potential. This effect is blocked by pretreatment with the serotonin antagonist ketanserin but not by adrenergic antagonists, confirming serotonergic mediation [7]. Notably, the compound does not induce the head-twitch response characteristic of 5-HT₂A agonists, consistent with its low affinity for this receptor. In the marble-burying test – a model of compulsive behavior – 4-MDMPA reduces buried marbles by 65% at doses that minimally affect locomotor activity, indicating potential anti-compulsive effects mediated through 5-HT₂C or 5-HT₁A receptors [2] [7].

Table 4: Behavioral Effects in Murine Models

Behavioral ParadigmDose (mg/kg)Effect vs. ControlPutative Mechanism
Open-field locomotion5.0-55% activity (0-30 min)5-HT release
Elevated plus maze2.5+42% open arm timeAnxiolytic/5-HT₁A
Marble-burying test3.0-65% buried marblesAnti-compulsive
Forced swim test10.0No immobility reductionNot antidepressant-like
Conditioned fear response5.0-40% freezing durationFear extinction enhancement

The behavioral profile suggests 4-MDMPA may modulate emotional processing without producing the profound alterations in perception associated with 5-HT₂A agonists. Its ability to reduce fear expression in Pavlovian conditioning paradigms indicates potential relevance to anxiety disorders characterized by impaired fear extinction, though this requires validation in higher-order species [7].

Properties

CAS Number

881486-12-0

Product Name

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

IUPAC Name

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-9(2)12(13-3)10-5-7-11(14-4)8-6-10/h5-9,12-13H,1-4H3

InChI Key

OIBFSMQALQAMKJ-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=C(C=C1)OC)NC

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.